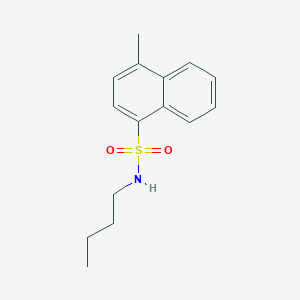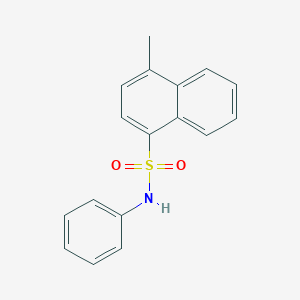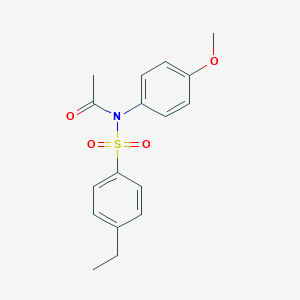![molecular formula C11H14FNO4S B229876 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229876.png)
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMB is a sulfonylurea derivative that has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is also believed to exert its anti-cancer effects by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is believed to exert its anti-diabetic effects by increasing insulin sensitivity.
Biochemical and Physiological Effects:
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and to improve glucose tolerance in animal models. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its potential therapeutic applications. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it a promising candidate for the development of new drugs. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a low toxicity profile and does not appear to have any significant adverse effects on normal cells.
One of the limitations of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a short half-life, which may limit its effectiveness in some applications. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid. One direction is to optimize the synthesis method of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to improve its purity and yield. Another direction is to investigate the pharmacokinetics of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to determine the optimal dosing regimen. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid needs to be elucidated to optimize its therapeutic potential. Finally, the potential therapeutic applications of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid need to be further explored in animal models and clinical trials.
Synthesemethoden
The synthesis of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-diabetic properties and has been shown to improve glucose tolerance in animal models.
Eigenschaften
Molekularformel |
C11H14FNO4S |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
4-[(4-fluoro-2-methylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H14FNO4S/c1-8-7-9(12)4-5-10(8)18(16,17)13-6-2-3-11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZNFMDFAZNTZLEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)



![2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229811.png)
![3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229812.png)
![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)


![butyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229818.png)

